4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Description

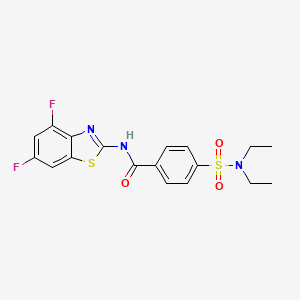

4-(Diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative characterized by a diethylsulfamoyl group at the para position of the benzamide ring and a 4,6-difluoro-substituted benzothiazole moiety at the N-position. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, particularly those involving sulfonamide and heterocyclic groups.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O3S2/c1-3-23(4-2)28(25,26)13-7-5-11(6-8-13)17(24)22-18-21-16-14(20)9-12(19)10-15(16)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTSJNQYZBWCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by its chemical formula and has a molecular weight of approximately 346.38 g/mol. The structural representation includes a benzamide moiety linked to a diethylsulfamoyl group and a difluorobenzothiazole derivative.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Nucleophilic substitution : Introducing the diethylsulfamoyl group.

- Condensation reactions : Forming the benzamide linkage with the difluorobenzothiazole.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using various cancer cell lines have shown promising results:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 10.88 ± 0.82 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15.25 ± 1.00 | Inhibition of cell proliferation through cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay, which measures free radical scavenging ability:

| Assay Type | IC50 (μM) | Comparison |

|---|---|---|

| DPPH Scavenging | 37.23 ± 3.76 | Comparable to standard antioxidants |

This indicates that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic efficacy.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Tyrosine Kinases : Molecular docking studies suggest strong binding affinity to tyrosine kinase receptors, which are critical in cancer cell signaling.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Evidence indicates that treatment with this compound results in G1 phase arrest in various cancer cell lines.

Case Studies

A notable study conducted by Sulistyowaty et al. (2020) demonstrated the efficacy of similar benzamide derivatives against lung cancer cells, reinforcing the potential utility of this class of compounds in targeted cancer therapies .

Comparison with Similar Compounds

Key Observations :

- The target compound and the Angene Chemical analog share the benzamide core and 4,6-difluorobenzothiazole group but differ in sulfonamide substituents (diethylsulfamoyl vs. ethylsulfonyl/morpholinylpropyl).

- Triazole derivatives from exhibit tautomerism (thione vs. thiol forms), a feature absent in the rigid benzamide/quinoline scaffolds.

Spectral Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.